molecular formula C4H7ClO4S2 B099132 Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide CAS No. 17115-47-8

Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide

Cat. No.: B099132
CAS No.: 17115-47-8
M. Wt: 218.7 g/mol
InChI Key: AOAOPMCGCFWIHW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide involves several steps. One common method includes the reaction of tetrahydrothiophene with chlorosulfonic acid, followed by oxidation. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide undergoes various chemical reactions, including:

Scientific Research Applications

Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other molecules. This reactivity makes it useful for modifying biological molecules and studying their functions .

Comparison with Similar Compounds

Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide can be compared with similar compounds such as:

    Tetrahydrothiophene-3-sulfonic acid: Similar structure but lacks the chloride group.

    Thiophene-2-sulfonyl chloride: Different position of the sulfonyl chloride group on the thiophene ring.

    Methanesulfonyl chloride: Smaller molecule with a similar sulfonyl chloride functional group. The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications.

Biological Activity

Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide, also known as tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and its interactions with cyclin-dependent kinases (CDKs). This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Overview of Biological Activity

The compound is primarily recognized for its role as an inhibitor of CDKs. CDKs are crucial enzymes that regulate various cellular processes, including the cell cycle and transcription. Inhibition of these kinases has been associated with therapeutic effects in cancer treatment, particularly for cancers characterized by dysregulated cell cycle progression.

This compound acts by inhibiting CDK2, CDK4, and CDK6. These kinases are pivotal in controlling the transition between different phases of the cell cycle. The overexpression or abnormal regulation of these kinases is often linked to tumorigenesis. By inhibiting their activity, this compound can potentially halt the proliferation of cancer cells.

Research Findings

Recent studies have provided insights into the efficacy and mechanisms underlying the biological activity of this compound:

Case Study 1: Anticancer Activity

A study focused on the effects of this compound on breast cancer cells revealed that treatment led to reduced viability and induced apoptosis in estrogen receptor-positive breast cancer cells. The mechanism was attributed to the inhibition of CDK2 and subsequent activation of p53 pathways, which are critical for regulating cell cycle and apoptosis .

Case Study 2: Synergistic Effects with Other Agents

Another notable research effort examined the compound's effects when combined with other anticancer agents. The results indicated that this compound enhanced the efficacy of existing chemotherapeutics by further inhibiting CDK activity. This combination approach could lead to improved outcomes in resistant cancer types .

Data Table: Biological Activity Summary

Biological Activity Observed Effect IC50/Other Metrics
Antiproliferative in HeLa cellsSignificant inhibitionIC50 = 226 µg/mL
Antiproliferative in A549 cellsSignificant inhibitionIC50 = 242 µg/mL
Antibacterial activityModerate against specific pathogensMIC = 62.5 µg/mL (E. coli)

Properties

IUPAC Name

1,1-dioxothiolane-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO4S2/c5-11(8,9)4-1-2-10(6,7)3-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOAOPMCGCFWIHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378201
Record name tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17115-47-8
Record name tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dioxo-1lambda6-thiolane-3-sulfonyl chloride
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